molecular formula C14H19BrN2O B6643916 2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide

2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide

Cat. No. B6643916
M. Wt: 311.22 g/mol
InChI Key: JPQVNRYUPNYOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide, also known as BRL-15572, is a chemical compound that has gained attention for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and has been studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide acts as a selective antagonist of the dopamine D3 receptor and a selective agonist of the sigma-1 receptor. The dopamine D3 receptor is involved in the regulation of reward and motivation, while the sigma-1 receptor is involved in the modulation of neurotransmitter release and neuronal excitability. By modulating the activity of these receptors, 2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide has been shown to have potential therapeutic effects in the treatment of drug addiction and other neurological disorders.
Biochemical and Physiological Effects:
2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce drug-seeking behavior and attenuate the effects of drugs of abuse, such as cocaine and methamphetamine. 2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide has also been shown to modulate the release of certain neurotransmitters, such as dopamine and glutamate, in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide in lab experiments is its selectivity for certain receptors in the brain, which allows for more precise modulation of neuronal activity. However, one limitation of using 2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide is its potential for off-target effects, as it may interact with other receptors or signaling pathways in the brain.

Future Directions

There are several future directions for the study of 2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide. One area of research is the potential use of this compound in the treatment of drug addiction and other neurological disorders. Another area of research is the development of more selective and potent compounds that target the dopamine D3 receptor and sigma-1 receptor. Additionally, the use of 2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide in combination with other drugs or therapies may be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide involves the reaction of 2-bromo-3-methylbenzoic acid with N-methyl-3-pyrrolidinemethanamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields 2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide as a white powder with a purity of over 99%.

Scientific Research Applications

2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of certain receptors in the brain, such as the dopamine D3 receptor and the sigma-1 receptor. 2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-10-4-3-5-12(13(10)15)14(18)16-8-11-6-7-17(2)9-11/h3-5,11H,6-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQVNRYUPNYOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC2CCN(C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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